molecular formula C15H15F2N3O4S B2364808 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine CAS No. 2034285-36-2

2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine

Cat. No.: B2364808
CAS No.: 2034285-36-2
M. Wt: 371.36
InChI Key: RHWGRBAYIMZLIK-UHFFFAOYSA-N
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Description

2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazine ring substituted with a methoxy group and a pyrrolidinyl group linked to a difluorophenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 2,5-difluorobenzenesulfonyl chloride with pyrrolidine under basic conditions to form the pyrrolidinyl intermediate.

    Coupling with Pyrazine Derivative: The pyrrolidinyl intermediate is then coupled with a methoxypyrazine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
  • 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
  • 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-ethoxypyrazine

Uniqueness

The uniqueness of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenylsulfonyl group and the methoxypyrazine moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O4S/c1-23-14-15(19-6-5-18-14)24-11-4-7-20(9-11)25(21,22)13-8-10(16)2-3-12(13)17/h2-3,5-6,8,11H,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWGRBAYIMZLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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